1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-16(13(2)22(3)21-12)17(24)19-8-9-23-11-15(10-20-23)14-4-6-18-7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVZXYCMKLQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole and pyridine rings, which are known for their biological significance.
- Carboxamide functionality that may enhance solubility and bioavailability.
Anticancer Activity
Various studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide have shown significant cytotoxic effects against several cancer cell lines.
- Case Study : A related pyrazole derivative demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's structural components suggest it may exhibit anti-inflammatory properties. In vitro studies have shown that similar pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
This data suggests that the compound could serve as a lead for developing anti-inflammatory drugs .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to the target compound were tested against various bacterial strains and exhibited promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Bacillus subtilis | 40 |
These findings indicate the potential for developing new antimicrobial agents based on this scaffold .
The biological activity of 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:
Q & A
Basic: What are the recommended synthetic routes for 1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole and pyridine moieties. Key steps include:
- Nucleophilic substitution : Reacting 1,3,5-trimethylpyrazole-4-carboxylic acid with chloroacetyl chloride to form the chloroacetamide intermediate .
- Coupling reactions : Introducing the pyridylpyrazole ethylamine sidechain via amide bond formation under anhydrous conditions, using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (e.g., silica gel with gradient elution of cyclohexane/ethyl acetate) ensures >95% purity. TLC monitoring and recrystallization in ethanol further refine the product .
Critical parameters : Temperature control (<50°C), anhydrous solvents, and stoichiometric excess of the amine component improve yields .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, pyridine protons at δ 8.3–8.7 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₅N₆O: 401.2092) .
- XRD : Resolves crystal structure, confirming the carboxamide linkage geometry .
Methodological tip : Cross-validate data between techniques; e.g., compare HRMS with NMR integration ratios to detect impurities .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazole’s affinity for ATP-binding pockets .
- Cytotoxicity assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility/logP : Assess via shake-flask method to guide formulation .
Note : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements for reproducibility .
Advanced: How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Answer:
- Step 1 : Confirm sample purity via HPLC-MS to rule out byproducts .
- Step 2 : Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to trace coupling between pyridine and pyrazole protons .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) .
Example : A δ 4.2 ppm multiplet may arise from ethyl linker protons; HSQC can correlate these to adjacent carbons .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Solvent selection : Use DMF or THF for amide coupling, as they stabilize transition states without competing nucleophiles .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Byproduct mitigation : Introduce scavengers (e.g., polymer-bound isocyanate) to trap unreacted chloroacetyl chloride .
Data-driven approach : Design-of-experiment (DoE) models can optimize temperature, solvent ratio, and reaction time .
Advanced: How can computational modeling predict its binding mode to biological targets?
Answer:
- Docking studies : Use AutoDock Vina with kinase X-ray structures (PDB: 1M17) to simulate interactions with the pyridylpyrazole moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide and target residues .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic methyl groups, hydrogen-bond acceptors) using Schrödinger .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Advanced: What mechanistic studies elucidate its mode of action in cellular models?
Answer:
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to intended kinases .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK inhibition) .
- Resistance studies : Generate drug-resistant cell lines via chronic exposure and profile mutations via whole-exome sequencing .
Key controls : Include isoform-specific kinase inhibitors and CRISPR knockouts to validate target specificity .
Advanced: How can regioisomeric impurities be detected and quantified?
Answer:
- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate isomers based on polarity differences .
- NMR NOESY : Detect spatial proximity between pyridine and ethyl linker protons to distinguish regioisomers .
- Quantitative ¹H NMR : Integrate diagnostic peaks (e.g., pyrazole CH₃ vs. pyridine H) with internal standards (e.g., TMS) .
Example : A regioisomer with inverted pyrazole substitution shows distinct NOESY cross-peaks between methyl and pyridine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
